molecular formula C20H24N6O3S B5053111 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5053111
M. Wt: 428.5 g/mol
InChI Key: NDFUXBGYEQDONG-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group at the 4-position and a pyrazole moiety at the 6-position of the pyridazine core. The compound is part of a broader class of azolylpyridazines, which have been investigated for diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

3-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-16(2)18(6-5-17(15)29-3)30(27,28)25-13-11-24(12-14-25)19-7-8-20(23-22-19)26-10-4-9-21-26/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUXBGYEQDONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be contextualized against related pyridazine derivatives, as outlined below:

Substituent Variations in the Piperazine/Piperidine Ring

  • Compound B : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () replaces the piperazine ring with piperidine, reducing the number of nitrogen atoms in the heterocycle. This modification likely impacts hydrogen-bonding capacity and solubility, as piperidine lacks the secondary amine present in piperazine .
  • Compound C : 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one () introduces a chlorophenyl group on the piperazine ring, enhancing electron-withdrawing properties. This substitution is associated with improved inhibitory activity against acetylcholinesterase in related compounds .

Benzenesulfonyl Group Modifications

  • Compound D : 3-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine () substitutes the 4-methoxy-2,3-dimethylbenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl moiety. The additional methoxy group may alter steric hindrance and metabolic stability .
  • Compound E : 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine () incorporates fluorine atoms, which can enhance bioavailability and binding affinity through hydrophobic interactions and electronegativity .

Pyrazole Substituent Variations

While the pyrazole group at the 6-position is conserved across most analogs, Compound E includes a 3-methylpyrazole, which could influence steric interactions with target proteins compared to the unsubstituted pyrazole in the parent compound .

Comparative Data Table

Compound ID Core Structure Piperazine/Piperidine Substituent Benzenesulfonyl Group Pyrazole Substituent Molecular Weight (g/mol) Key Properties
Target Pyridazine 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazine 4-Methoxy-2,3-dimethyl 1H-pyrazol-1-yl ~502.6* High lipophilicity due to methyl groups
B Pyridazine Piperidine None 1H-pyrazol-1-yl ~260.3 Reduced H-bond capacity
C Pyridazinone 4-(4-Chlorophenyl)piperazine None None ~336.8 Acetylcholinesterase inhibition
D Pyridazine 4-(2,5-Dimethoxybenzenesulfonyl)piperazine 2,5-Dimethoxy 1H-pyrazol-1-yl 430.5 Enhanced metabolic stability
E Pyridazine 4-(2,4-Difluorophenylsulfonyl)piperazine 2,4-Difluoro 3-Methyl-1H-pyrazol-1-yl ~465.4 Improved bioavailability

*Calculated based on formula C₂₁H₂₆N₆O₃S.

Research Findings and Implications

Sulfonamide Role : The benzenesulfonyl group in the target compound and analogs (e.g., Compounds D and E) is critical for binding to sulfonamide-sensitive targets, such as carbonic anhydrases or kinase domains, via hydrophobic and polar interactions .

Electronic Effects : Electron-withdrawing groups (e.g., chloro in Compound C) enhance inhibitory activity, while electron-donating methoxy groups (Compound D) may improve solubility .

Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility and binding versatility due to the additional nitrogen, as seen in the target compound versus Compound B .

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